molecular formula C19H19Cl2N3O2S B2608118 5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899941-01-6

5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2608118
CAS No.: 899941-01-6
M. Wt: 424.34
InChI Key: DNVCRWPCXGYDGN-UHFFFAOYSA-N
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Description

“5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One of the popular approaches is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of thioxopyrimidines and their condensed analogs is often achieved through direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, these reactions involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Heterocyclic Compound Synthesis

One research avenue involves the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, the synthesis of isoxazolo and thiazolopyrimidines via one-pot reactions demonstrates the versatility of heterocyclic chemistry in generating compounds with potential therapeutic applications (A. Abdel-fattah et al., 1998). Similarly, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from natural products like visnaginone and khellinone showcases innovative routes to bioactive molecules with anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020).

Catalysis and Green Chemistry

Research on the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives using thiourea dioxide in aqueous media highlights advancements in green chemistry. This method emphasizes the use of recyclable catalysts, milder reaction conditions, and environmental sustainability (Sanny Verma & S. Jain, 2012).

Electronic and Optical Properties

The investigation of pyrimidine derivatives for nonlinear optics (NLO) applications reveals the significance of these compounds in optoelectronic technologies. Studies on thiopyrimidine derivatives demonstrate their potential in electronic and optical applications, offering insights into the development of new materials for technological advancements (A. Hussain et al., 2020).

Antimicrobial Activities

Research on 5-alkyl-6-substituted uracils and related derivatives showcases the antimicrobial potential of pyrimidine-based compounds. The exploration of these compounds' activities against various bacterial strains and fungi contributes to the ongoing search for new antimicrobial agents (A. A. Al-Turkistani et al., 2011).

Future Directions

Future research in pyrimidines focuses on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-4-5-12-9-22-17-15(18(25)24(3)19(26)23(17)2)16(12)27-10-11-6-7-13(20)14(21)8-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCRWPCXGYDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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